N-pentadecanoyl-L-phenylalanine
Description
N-Pentadecanoyl-L-phenylalanine is a modified amino acid derivative where a pentadecanoyl (C15 saturated acyl) group is covalently bonded to the α-amino group of L-phenylalanine. Such acylated derivatives are frequently explored in peptide synthesis, drug delivery systems, and bioactive molecule design due to their stability and tunable physicochemical properties .
These compounds share a common phenylalanine backbone but differ in acyl chain length and saturation, which critically influence their biological and chemical profiles.
Properties
CAS No. |
219901-81-2 |
|---|---|
Molecular Formula |
C24H39NO3 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(2S)-2-(pentadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23(26)25-22(24(27)28)20-21-17-14-13-15-18-21/h13-15,17-18,22H,2-12,16,19-20H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
InChI Key |
QASFXMACXNRCRO-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentadecanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with pentadecanoic acid. This reaction can be carried out using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as solvent choice, temperature, and purification methods, would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-pentadecanoyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and pentadecanoic acid.
Oxidation and Reduction: The phenyl ring in the L-phenylalanine moiety can participate in oxidation and reduction reactions, although these are less common for the acylated form.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Hydrolysis: L-phenylalanine and pentadecanoic acid.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Substituted phenyl derivatives, depending on the specific reaction.
Scientific Research Applications
N-pentadecanoyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study acylation reactions and the behavior of acyl amino acids.
Biology: Investigated for its potential role in modulating enzyme activity and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-conditioning properties
Mechanism of Action
The mechanism of action of N-pentadecanoyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity, particularly those involved in lipid metabolism and signaling pathways. The acyl chain can interact with lipid membranes, potentially altering membrane fluidity and affecting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of N-pentadecanoyl-L-phenylalanine with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Acyl Chain Length/Saturation |
|---|---|---|---|---|
| This compound | Not available | C₂₄H₃₉NO₃ | 389.58 (calculated) | C15, saturated |
| N-Dodecanoyl-L-phenylalanine | 14379-64-7 | C₂₁H₃₃NO₃ | 347.5 | C12, saturated |
| N-Hexadecanoyl-L-phenylalanine | 37571-96-3 | C₂₅H₄₁NO₃ | 403.6 | C16, saturated |
| N-Oleoyl-L-phenylalanine | Not provided | C₂₇H₄₁NO₃ | 433.6 (estimated) | C18, unsaturated (9Z) |
| N-Acetyl-L-phenylalanine | 2018-61-3 | C₁₁H₁₃NO₃ | 207.2 | C2, saturated |
Key Observations :
- Lipophilicity : Increasing acyl chain length (C12 → C16 → C18) correlates with higher logP values, enhancing membrane permeability but reducing aqueous solubility. The unsaturated oleoyl derivative (C18:1) may exhibit slightly improved solubility over saturated analogs due to kinks in the acyl chain .
- Stability : Longer saturated chains (e.g., C16) confer greater resistance to enzymatic degradation compared to shorter chains (C2, C12), as observed in peptide-based drug studies .
N-Acylated Phenylalanine Derivatives
- N-Hexadecanoyl-L-phenylalanine (Palmitoyl): Used in cosmetic formulations for its skin-barrier repair properties. The C16 chain facilitates integration into lipid bilayers, mimicking natural ceramides .
- N-Oleoyl-L-phenylalanine : Investigated for anti-inflammatory and neuroprotective roles, leveraging its unsaturated chain to modulate lipid-mediated signaling pathways .
- N-Acetyl-L-phenylalanine : A common building block in peptide synthesis due to its compact structure and compatibility with solid-phase methodologies .
This compound: Hypothetically, the C15 chain may balance lipophilicity and solubility, making it suitable for sustained-release formulations or prodrugs targeting lipid-rich tissues (e.g., adipose or neural systems). Its intermediate chain length could mitigate toxicity risks associated with very long chains (C18+) while retaining metabolic stability .
Research Findings on Analog Efficacy
- Enzyme Interactions : Modifications like acylation alter substrate recognition. For example, N-(Phenylacetyl)-D-alanyl-D-alanine (CAS 90044-41-0) inhibits bacterial cell wall synthesis by mimicking natural peptidoglycan precursors, highlighting the role of acyl groups in enzyme binding .
- Bioactivity: Methyl ester derivatives (e.g., Methyl N-acetyl-L-phenylalaninate, CAS 3618-96-0) show enhanced cellular uptake due to increased lipophilicity, a trait extrapolatable to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
